molecular formula C12H14N4O2S B5141100 ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate

ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate

Cat. No.: B5141100
M. Wt: 278.33 g/mol
InChI Key: ZFSJOKGWFHKQTA-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate typically involves the reaction of ethyl 2-bromo-2-phenylpropanoate with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting intermediate is then treated with thiol reagents to introduce the sulfanyl group, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate is unique due to its specific combination of the tetrazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This combination enhances its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSJOKGWFHKQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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